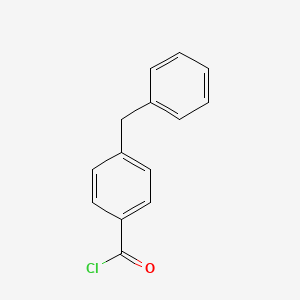

4-Benzylbenzoyl chloride

Description

4-Benzylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzoyl group attached to a benzene ring, which is further substituted with a benzyl group at the para position. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes.

Properties

IUPAC Name |

4-benzylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGSETDWNUEFPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylbenzoyl chloride can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, this compound is often produced by the chlorination of 4-benzylbenzoic acid using thionyl chloride or phosphorus trichloride. This method is preferred due to its high yield and efficiency. The reaction is usually carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

4-Benzylbenzoyl chloride undergoes hydrolysis in aqueous conditions to yield 4-benzylbenzoic acid and hydrochloric acid:

-

Kinetics : The benzyl group’s electron-donating nature slightly accelerates hydrolysis compared to unsubstituted benzoyl chloride, though steric hindrance may moderate this effect .

-

Conditions : Hydrolysis occurs readily at room temperature but accelerates under heating (e.g., >60°C) .

Esterification and Amidation

The acyl chloride reacts with nucleophiles such as alcohols and amines:

Ester Formation

Reaction with alcohols (e.g., methanol):

-

Example : Reaction with ethanol produces 4-benzylbenzoic acid ethyl ester, a reaction favored in anhydrous conditions with a base (e.g., pyridine) to neutralize HCl .

Amide Formation

Reaction with primary amines (e.g., methylamine):

-

Steric Effects : The para-benzyl group may slow reaction rates compared to less bulky acyl chlorides .

Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions, though its utility depends on the substrate’s activating groups:

-

Scope : Effective with electron-rich aromatics (e.g., anisole), yielding diaryl ketones .

-

Limitations : The benzyl group’s moderate electron-donating effect may reduce electrophilicity compared to stronger activating substituents .

Decarboxylation and Side Reactions

Under extreme conditions (e.g., soda lime and heat >200°C), 4-benzylbenzoic acid (from hydrolysis) may decarboxylate:

-

Product : Toluene derivatives via loss of the carboxyl group, though competing pathways (e.g., benzyl group oxidation) are possible .

Reaction with Sulfhydryl Groups

The compound reacts with thiols (e.g., cysteine residues in proteins):

Polymerization and Peroxide Formation

Like benzoyl chloride, this compound reacts with hydrogen peroxide to form peroxides:

Mechanistic Insights

-

Electrophilic Reactivity : The acyl chloride group’s electrophilicity is slightly diminished by the benzyl group’s electron-donating effect, though this is partially offset by resonance stabilization .

-

Steric Hindrance : The para-benzyl group may impede nucleophilic attack, particularly in bulkier substrates .

Scientific Research Applications

Pharmaceutical Industry

In the pharmaceutical sector, 4-Benzylbenzoyl chloride serves as a crucial intermediate for synthesizing various bioactive compounds. Its derivatives are often utilized in the development of:

- Antibiotics : The compound can be modified to create derivatives that exhibit antibacterial properties.

- Anti-inflammatory agents : Research indicates potential applications in creating non-steroidal anti-inflammatory drugs (NSAIDs).

- Anticancer drugs : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Case Study : A study demonstrated the synthesis of a novel anticancer agent using this compound as a starting material, leading to compounds that exhibited significant cytotoxicity against various cancer cell lines.

Agrochemicals

This compound is also significant in agrochemical formulations, particularly as a precursor for developing herbicides and pesticides. Its ability to modify biological activity makes it valuable in enhancing the selectivity and efficacy of these compounds.

- Safeners : It is used to synthesize safeners that protect crops from herbicide damage while allowing effective weed control.

Data Table 1: Applications in Agrochemicals

| Application Type | Specific Use | Example Compound |

|---|---|---|

| Herbicides | Selective herbicide formulation | Cyprosulfamide |

| Pesticides | Insecticide development | Various derivatives |

Material Science

In material science, this compound is employed as a photoinitiator in polymerization reactions. This application is particularly relevant in:

- UV-Curable Coatings : It facilitates the curing process of coatings under UV light.

- Adhesives and Sealants : Its use improves the adhesion properties of various materials.

Case Study : Research has shown that incorporating this compound into UV-curable systems enhances the mechanical properties of coatings, making them more durable and resistant to environmental factors.

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological aspects associated with this compound. Studies have indicated potential health risks upon exposure, including skin irritation and respiratory issues. Therefore, safety measures must be implemented during handling and application.

Mechanism of Action

The mechanism of action of 4-benzylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Benzoyl Chloride: Similar in structure but lacks the benzyl group. It is also used as an acylating agent.

4-Chlorobenzoyl Chloride: Similar in structure but has a chlorine atom instead of a benzyl group. It is used in the synthesis of pharmaceuticals and agrochemicals.

4-Methylbenzoyl Chloride: Similar in structure but has a methyl group instead of a benzyl group. It is used in the production of dyes and pigments.

Uniqueness: 4-Benzylbenzoyl chloride is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to other benzoyl chlorides. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals where the benzyl group plays a crucial role in the biological activity of the final product.

Biological Activity

4-Benzylbenzoyl chloride, a compound with the chemical formula C₁₄H₁₁ClO, is a derivative of benzoyl chloride and is known for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, toxicity, and potential carcinogenic effects based on existing research.

Chemical Structure:

- Molecular Formula: C₁₄H₁₁ClO

- Molecular Weight: 248.69 g/mol

- CAS Number: 21285356

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found that it showed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecium.

| Compound | Target Bacteria | Minimum Biofilm Eradication Concentration (MBEC) |

|---|---|---|

| This compound | Staphylococcus aureus | 125 µg/mL |

| Enterococcus faecium | 125 µg/mL |

This data suggests that this compound could be a candidate for further development as an antimicrobial agent, particularly in formulations targeting resistant bacterial strains .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicated that exposure to this compound can lead to cytotoxic effects in cultured cells. The compound's toxicity was assessed using various assays, including the Daphnia magna bioassay, which demonstrated moderate to high toxicity levels depending on concentration.

| Test Organism | Toxicity Level |

|---|---|

| Daphnia magna | Moderate to High |

| Mammalian cell lines | Cytotoxic at higher doses |

These findings highlight the need for careful consideration of dosage when developing therapeutic applications .

Case Studies and Research Findings

- Ecotoxicological Study : A study examining the ecological impact of benzyl chloride derivatives revealed that exposure to these compounds affected aquatic life, leading to decreased reproduction rates in certain species. This underscores the environmental implications of using such compounds without proper regulation .

- Antimicrobial Efficacy : In a comparative study of various synthesized compounds, this compound demonstrated promising antibacterial properties against multiple strains, indicating its potential as a lead compound for developing new antibiotics .

- Toxicological Assessments : Research involving mammalian cell lines indicated that while some derivatives exhibited lower toxicity than others, this compound's effects varied significantly based on concentration and exposure duration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.